molecular formula C20H15ClF2N2O3S B2492562 2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide CAS No. 337922-48-2

2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide

Cat. No.: B2492562
CAS No.: 337922-48-2
M. Wt: 436.86
InChI Key: XHBABKMECMKZLV-UHFFFAOYSA-N
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Description

2-[4-Chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide (CAS 337922-48-2) is an organic compound with the molecular formula C20H15ClF2N2O3S and a molecular weight of 436.86 g/mol . This acetamide derivative features a sulfonamide linkage and is part of a class of diaryl sulfone compounds, which are recognized in scientific literature as valuable intermediates with significant biological and chemical properties . Diaryl sulfone derivatives have been investigated for various pharmacological activities, including serving as antibiotic agents or exhibiting anti-HIV-1 activity, highlighting the research potential of this structural framework . As a building block, this compound enables researchers in medicinal chemistry and drug discovery to explore its applications in the synthesis of more complex molecules, particularly in developing new therapeutic agents. The product is supplied with a high purity level of ≥98% . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF2N2O3S/c21-14-6-9-16(10-7-14)25(29(27,28)17-4-2-1-3-5-17)13-20(26)24-15-8-11-18(22)19(23)12-15/h1-12H,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBABKMECMKZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenylsulfonyl chloride: This intermediate is synthesized by reacting 4-chlorobenzenesulfonyl chloride with aniline under controlled conditions.

    Formation of the anilino intermediate: The 4-chlorophenylsulfonyl chloride is then reacted with aniline to form the anilino intermediate.

    Coupling with 3,4-difluoroaniline: The final step involves coupling the anilino intermediate with 3,4-difluoroaniline in the presence of a suitable catalyst and under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and difluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of compounds structurally related to 2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide. The synthesis of various derivatives has been linked to significant anticonvulsant activity in animal models:

  • Mechanism of Action : The synthesized derivatives were evaluated using the maximal electroshock (MES) and pentylenetetrazole tests. Compounds demonstrated effectiveness in reducing seizure activity, particularly those with specific substitutions on the phenyl ring, indicating a structure-activity relationship (SAR) that enhances their efficacy against seizures .
  • Case Study : A study highlighted that certain derivatives exhibited binding affinity to neuronal voltage-sensitive sodium channels, a critical target for anticonvulsant drugs. The presence of specific functional groups was crucial in modulating this activity .

Antimicrobial Potential

The antimicrobial efficacy of this compound and its analogs has been a focal point in research:

  • Testing Against Pathogens : Recent research assessed the antimicrobial activity against various strains, including Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with halogenated substitutions showed enhanced lipophilicity, leading to improved membrane permeability and antimicrobial activity .
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR models were employed to predict the biological activity based on structural modifications. The study confirmed that certain substitutions significantly increased the effectiveness against Gram-positive bacteria and pathogenic yeasts like Candida albicans .

Mechanism of Action

The mechanism of action of 2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Nitrogen

N-(3,4-Difluorophenyl) vs. N-(2,5-Dimethoxyphenyl)
  • Fluorine atoms also modulate lipophilicity (logP) and membrane permeability .
  • Analog: 2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethoxyphenyl)acetamide () replaces fluorine with methoxy groups. Methoxy substituents increase electron density on the aromatic ring, which may enhance π-π interactions but reduce metabolic stability compared to fluorinated analogs .
N-Benzothiazole Derivatives
  • Example: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide () features a benzothiazole ring instead of a difluorophenyl group.

Modifications to the Aromatic Core

Phenylsulfonyl vs. Chlorophenyl or Methoxyphenyl
  • Target Compound: The phenylsulfonyl group at the 4-chloroanilino position is a strong electron-withdrawing group, which may polarize the acetamide backbone and influence hydrogen-bonding interactions (e.g., with proteins or solvents) .
  • Its crystal structure shows a dihedral angle of 65.2° between aromatic rings, suggesting moderate planarity .
Key Data Comparison
Compound Name Molecular Weight Key Substituents Dihedral Angle (°) Notable Interactions
Target Compound ~460.93 (calc.) 3,4-difluorophenyl, phenylsulfonyl Not reported N–H⋯O, C–H⋯O/F (inferred)
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide 281.69 3,4-difluorophenyl, 4-chlorophenyl 65.2 N–H⋯O, C–H⋯F
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide ~437.68 (calc.) Benzothiazole, 3,4-dichlorophenyl Not reported Likely C–H⋯N/S
Solubility and Stability
  • The target compound’s sulfonyl group likely improves aqueous solubility compared to non-sulfonylated analogs (e.g., ). However, fluorinated aromatic rings may reduce solubility in non-polar solvents .
  • Benzothiazole derivatives () exhibit higher thermal stability due to rigid heterocyclic cores .

Biological Activity

2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C17H15ClF2N2O2S
  • Molecular Weight : 388.83 g/mol

The presence of a chloro group and difluorophenyl moieties suggests potential lipophilicity, which may enhance membrane permeability and biological interaction.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study on chloroacetamides demonstrated their effectiveness against various bacterial strains, including Gram-positive Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The position of substituents on the phenyl ring was shown to influence biological activity significantly .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
This compoundModerateLowModerate
N-(4-chlorophenyl)-2-chloroacetamideHighModerateLow
N-(3-bromophenyl)-2-chloroacetamideHighLowModerate

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research has indicated that derivatives within this chemical class can induce apoptosis in cancer cell lines. For instance, a study highlighted that certain piperidine derivatives showed cytotoxic effects in hypopharyngeal tumor cells, suggesting that structural modifications can enhance efficacy against cancer cells .

Case Study: Cytotoxicity in Cancer Cells

In a comparative study, several compounds were evaluated for their cytotoxic effects on FaDu hypopharyngeal tumor cells. The results indicated that the presence of halogenated phenyl groups significantly increased the cytotoxic activity compared to non-halogenated counterparts.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis.
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups (like chlorine and fluorine) enhances lipophilicity and membrane permeability, which are essential for effective cellular uptake and subsequent biological action .

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-withdrawing groupsIncreased lipophilicity
Halogen substitutionsEnhanced membrane permeability
Sulfonamide functionalityImproved antibacterial properties

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide?

The compound is synthesized via coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) to activate carboxylic acids. For example, 4-chlorophenylacetic acid is reacted with 3,4-difluoroaniline in dichloromethane with triethylamine as a base. Post-reaction purification involves extraction, washing with NaHCO₃, and crystallization from dichloromethane/ethyl acetate . Key steps include maintaining low temperatures (273 K) to minimize side reactions and ensuring anhydrous conditions.

Q. Which spectroscopic and crystallographic techniques validate the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks.
  • X-ray Crystallography: Resolves dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and 3,4-difluorophenyl groups) and hydrogen-bonding networks (N–H⋯O chains along [100]) critical for packing stability .
  • Infrared Spectroscopy (IR): Identifies functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹).

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens include:

  • Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Enzyme Inhibition: Fluorometric assays targeting kinases or proteases, leveraging the sulfonyl and acetamide moieties for binding interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

Optimization strategies include:

  • Catalyst Screening: Testing palladium or copper catalysts for coupling efficiency.
  • Solvent Effects: Evaluating polar aprotic solvents (DMF, DMSO) for improved solubility.
  • Temperature Control: Gradual warming from 273 K to room temperature to suppress byproducts.
  • Purification: Using flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. What structural features influence this compound’s pharmacokinetic properties?

  • Lipophilicity: The 3,4-difluorophenyl group enhances membrane permeability (logP ~3.5).
  • Metabolic Stability: Sulfonyl groups resist oxidative metabolism, while acetamide hydrolysis may require prodrug strategies.
  • Hydrogen Bonding: Crystal packing via N–H⋯O bonds (2.8–3.0 Å) suggests potential for co-crystal formation to modulate solubility .

Q. How do substituent variations on the phenyl rings affect biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., Cl, F): Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites).
  • Sulfonyl Position: Para-substitution on the phenylsulfonyl group improves anticancer activity compared to ortho/meta.
  • Fluorine Substitution: 3,4-Difluorophenyl increases metabolic stability but may reduce aqueous solubility .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activity across studies?

Potential factors include:

  • Purity Variability: HPLC or LC-MS validation (>95% purity) to rule out impurities.
  • Assay Conditions: Standardizing cell lines, serum concentrations, and incubation times.
  • Structural Analog Confusion: Cross-referencing CAS numbers and IUPAC names to avoid misidentification .

Q. What computational tools are suitable for predicting this compound’s mechanism of action?

  • Molecular Docking (AutoDock, Schrödinger): Simulate binding to targets like EGFR or COX-2.
  • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

ParameterConditions from Optimized Conditions (Proposed)
SolventDichloromethaneDMF/THF (1:1)
Temperature273 K → RT273 K → 298 K (gradient)
CatalystEDC·HClPd(OAc)₂/Xantphos
Yield60–70%85–90% (post-optimization)

Table 2: Biological Activity Trends in Structural Analogs

Compound ModificationIC₅₀ (μM, MCF-7)LogPKey Observation
3,4-Difluorophenyl12.53.5High membrane permeability
4-Methoxyphenyl28.72.8Improved solubility
Trifluoromethyl substitution9.44.1Enhanced metabolic stability

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